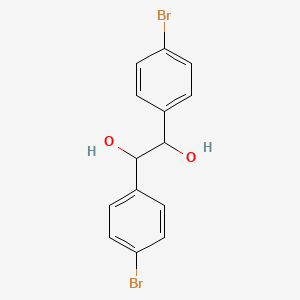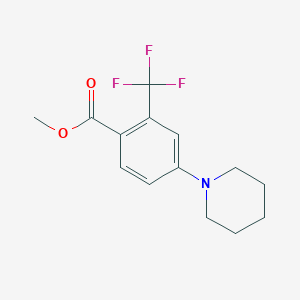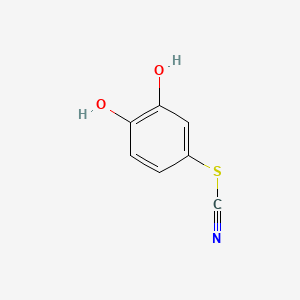
3,4-Dihydroxyphenyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxyphenyl thiocyanate is an organic compound with the molecular formula C₇H₅NO₂S and a molecular weight of 167.185 g/mol This compound is characterized by the presence of both hydroxyl and thiocyanate functional groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxyphenyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with thiocyanate salts under acidic conditions. The reaction typically proceeds as follows: [ \text{3,4-Dihydroxybenzaldehyde} + \text{Thiocyanate Salt} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to remove impurities .
化学反应分析
Types of Reactions: 3,4-Dihydroxyphenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form catechols.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the thiocyanate group under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Catechols
Substitution: Various substituted phenyl derivatives.
科学研究应用
3,4-Dihydroxyphenyl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of adhesives and polymeric materials.
作用机制
The mechanism of action of 3,4-dihydroxyphenyl thiocyanate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the thiocyanate group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
相似化合物的比较
3,4-Dihydroxyphenylalanine (DOPA): A precursor to neurotransmitters like dopamine.
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine.
3,4-Dihydroxyphenylglycol: A metabolite of norepinephrine.
Comparison: 3,4-Dihydroxyphenyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. Unlike its analogs, which primarily function as neurotransmitter precursors or metabolites, this compound has broader applications in synthetic chemistry and industrial processes .
属性
CAS 编号 |
5393-22-6 |
|---|---|
分子式 |
C7H5NO2S |
分子量 |
167.19 g/mol |
IUPAC 名称 |
(3,4-dihydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C7H5NO2S/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3,9-10H |
InChI 键 |
VRLFTHKJVNALNA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1SC#N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


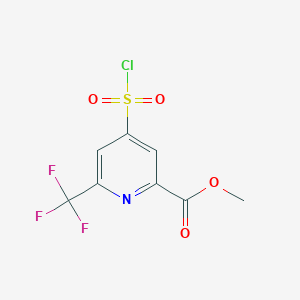

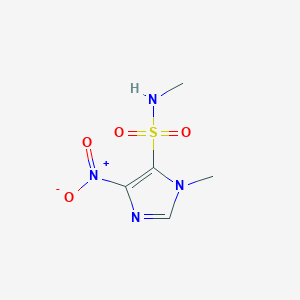
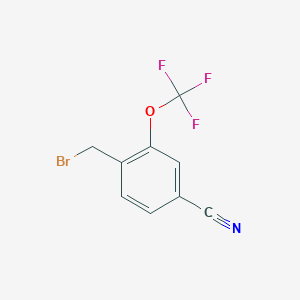
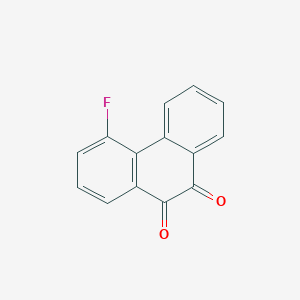
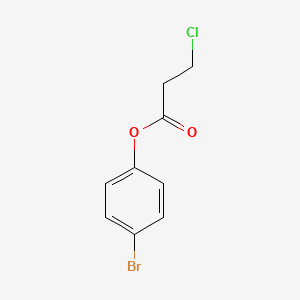
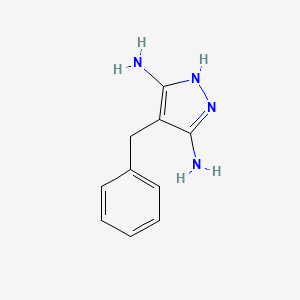
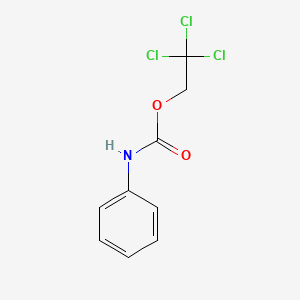
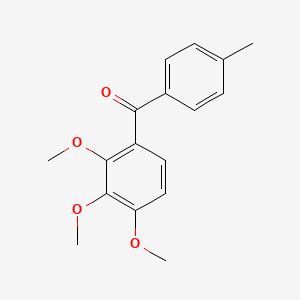
![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)

